molecular formula C14H14F2N2 B12241315 2-(4,4-Difluoropiperidin-1-yl)quinoline

2-(4,4-Difluoropiperidin-1-yl)quinoline

Cat. No.: B12241315
M. Wt: 248.27 g/mol
InChI Key: UXIZZHQUOGJFJS-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)quinoline is a fascinating chemical compound utilized in various scientific research fields. This compound is known for its unique structure, which combines a quinoline moiety with a difluoropiperidine group. Its diverse applications range from drug discovery to material synthesis, making it a valuable tool for advancing scientific knowledge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)quinoline typically involves the reaction of quinoline derivatives with difluoropiperidine. One common method includes the use of cyclization and cycloaddition reactions, where the quinoline acts as an organocatalyst. Trifluoroacetic acid is often used as a cocatalyst to afford a series of enantiomerically enriched substituted piperidines .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and scalable, ensuring the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)quinoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, potassium permanganate, and lithium aluminum hydride. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.

    Industry: Utilized in material synthesis and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4,4-Difluoropiperidin-1-yl)quinoline include:

    2-(4,4-Difluoropiperidin-1-yl)quinoxaline: Another compound with a similar structure but different applications.

    2-(4,4-Difluoropiperidin-1-yl)aniline: A related compound with distinct chemical properties and uses.

Uniqueness

What sets this compound apart is its unique combination of a quinoline moiety with a difluoropiperidine group. This structure imparts specific chemical properties that make it particularly valuable for certain applications, such as drug discovery and material synthesis.

Properties

Molecular Formula

C14H14F2N2

Molecular Weight

248.27 g/mol

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)quinoline

InChI

InChI=1S/C14H14F2N2/c15-14(16)7-9-18(10-8-14)13-6-5-11-3-1-2-4-12(11)17-13/h1-6H,7-10H2

InChI Key

UXIZZHQUOGJFJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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